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molecular formula C12H17NO3 B8404288 (4-Ethylamino-phenoxy)-acetic acid ethyl ester

(4-Ethylamino-phenoxy)-acetic acid ethyl ester

Cat. No. B8404288
M. Wt: 223.27 g/mol
InChI Key: GAERQUKLLCMCAY-UHFFFAOYSA-N
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Patent
US07345067B2

Procedure details

Analogously, to example 1.4, crude [4-(tert-butoxycarbonyl-ethyl-amino)-phenoxy]-acetic acid ethyl ester was deprotected with TFA to give (4-ethylamino-phenoxy)-acetic acid ethyl ester as light brown oil, MS: 224 (MH+).
Name
[4-(tert-butoxycarbonyl-ethyl-amino)-phenoxy]-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13](C(OC(C)(C)C)=O)[CH2:14][CH3:15])=[CH:9][CH:8]=1)[CH3:2].C(O)(C(F)(F)F)=O>>[CH2:1]([O:3][C:4](=[O:23])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:14][CH3:15])=[CH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
[4-(tert-butoxycarbonyl-ethyl-amino)-phenoxy]-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)N(CC)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)NCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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